molecular formula C28H38O11 B137461 Neocynaversicoside CAS No. 132160-34-0

Neocynaversicoside

Katalognummer B137461
CAS-Nummer: 132160-34-0
Molekulargewicht: 550.6 g/mol
InChI-Schlüssel: XXMPRKCDSVYBRO-WCSRMQSCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neocynaversicoside is a natural compound found in the roots of Cynanchum versicolor, a perennial plant that is native to China. This compound has been the subject of scientific research due to its potential therapeutic applications in various fields, including cancer treatment.

Wirkmechanismus

The mechanism of action of Neocynaversicoside involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is essential for cancer cell survival and growth. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Neocynaversicoside has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation and metastasis, and reduce inflammation. It has also been found to have antioxidant and anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Neocynaversicoside in lab experiments include its natural origin, high purity, and potential therapeutic applications. However, the limitations include the difficulty in obtaining the compound in large quantities and the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for the study of Neocynaversicoside. These include further research on its mechanism of action, potential side effects, and therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular disorders. Additionally, the development of more efficient synthesis methods and the exploration of its potential use in combination with other anti-cancer agents are areas of interest for future research.
Conclusion:
In conclusion, Neocynaversicoside is a natural compound found in the roots of Cynanchum versicolor that has potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. Further research is needed to fully understand its potential therapeutic applications and limitations.

Synthesemethoden

The synthesis method of Neocynaversicoside involves the extraction of the compound from the roots of Cynanchum versicolor using various solvents and purification techniques. The purity of the compound is crucial for its use in scientific research and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Neocynaversicoside has been studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Eigenschaften

CAS-Nummer

132160-34-0

Produktname

Neocynaversicoside

Molekularformel

C28H38O11

Molekulargewicht

550.6 g/mol

IUPAC-Name

(1Z)-8-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12-hydroxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-diene-14,21-dione

InChI

InChI=1S/C28H38O11/c1-12-21(30)23(34-4)22(31)26(36-12)37-14-7-8-27(2)13(9-14)10-17(29)19-16(27)6-5-15-20-18(38-25(19)33)11-35-28(20,3)39-24(15)32/h5,10,12,14,16-23,26,29-31H,6-9,11H2,1-4H3/b15-5-

InChI-Schlüssel

XXMPRKCDSVYBRO-WCSRMQSCSA-N

Isomerische SMILES

CC1C(C(C(C(O1)OC2CCC3(C4C/C=C\5/C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O

Synonyme

neocynapanogenin 3-O-beta-D-thevetopyranoside
neocynaversicoside

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.